molecular formula C17H19NO3 B3026311 Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- CAS No. 67293-88-3

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Cat. No.: B3026311
CAS No.: 67293-88-3
M. Wt: 288.36 g/mol
InChI Key: BQJCRHHNABKAKU-LLQNGXJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- (systematic name) is a deuterated analog of morphine, a phenanthrene-type opioid alkaloid. Structurally, it retains the core features of morphine:

  • Phenolic hydroxyl group at position 3 (C3)
  • Alcoholic hydroxyl group at position 6 (C6)
  • Epoxy bridge between C4 and C5
  • 17-Trideuteriomethyl group (CD₃) replacing the native methyl (CH₃) at position 17 .

This modification aims to enhance pharmacokinetic properties while retaining affinity for μ-opioid receptors (μ-ORs), the primary target of morphine .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCRHHNABKAKU-LLQNGXJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217656
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67293-88-3
Record name Morphine-methyl-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67293-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morphine-d3 (CRM) is synthesized by introducing deuterium atoms into the morphine molecule. The synthesis involves the replacement of hydrogen atoms with deuterium, typically using deuterated reagents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions in the morphine molecule .

Industrial Production Methods

Industrial production of Morphine-d3 (CRM) involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out under strict regulatory guidelines to ensure the quality and purity of the final product. The compound is then formulated into a solution, usually in methanol, and packaged as a certified reference material .

Chemical Reactions Analysis

Types of Reactions

Morphine-d3 (CRM) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Morphinone

    Reduction: Dihydromorphine

    Substitution: Acetylmorphine

Scientific Research Applications

Morphine-d3 (CRM) is widely used in scientific research, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of morphine in biological samples.

    Biology: Employed in studies to understand the metabolism and pharmacokinetics of morphine.

    Medicine: Used in clinical research to monitor morphine levels in patients and to study the effects of morphine and its metabolites.

    Industry: Utilized in forensic toxicology to detect and quantify morphine in various samples.

Mechanism of Action

Morphine-d3 (CRM) exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This interaction inhibits the release of neurotransmitters, leading to reduced perception of pain. The primary molecular targets are the mu-opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Receptor Binding

  • Morphine and its deuterated analog both exhibit high μ-OR affinity, with interactions involving the C3 phenolic hydroxyl, C6 alcoholic hydroxyl, and D-ring .
  • Codeine and ethylmorphine have reduced μ-OR binding due to 3-O-methyl/ethyl groups, necessitating metabolic activation .

Metabolism

  • Morphine : Primarily metabolized via UGT2B7-mediated glucuronidation to morphine-3-glucuronide (inactive) and morphine-6-glucuronide (active) .
  • Deuterated Morphine: The CD₃ group at C17 may slow oxidative N-demethylation (via CYP3A4), reducing the formation of normorphine and extending plasma half-life .
  • Heroin: Rapid deacetylation to 6-monoacetylmorphine (active) and morphine in serum and tissues .

Toxicity

  • Morphine’s acute toxicity (e.g., respiratory depression) is linked to μ-OR activation . Deuterated analogs may mitigate toxicity by reducing peak plasma concentrations through slower metabolism.
  • Codeine’s toxicity risk is higher in CYP2D6 ultra-rapid metabolizers due to excessive morphine conversion .

Stability and Formulation

  • Hydrate Formation : Morphine and its salts (e.g., sulfate pentahydrate) exhibit hygroscopicity, impacting shelf-life . Deuterated derivatives may show altered hydrate stability due to isotopic effects on hydrogen bonding .
  • Ester Derivatives: Acetylated (heroin) or succinoylated (morphine-6-hemisuccinate) forms improve lipophilicity or water solubility, respectively .

Biological Activity

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-, also known as Morphine-D3, is a derivative of morphine with significant implications in pharmacology and medicinal chemistry. This compound belongs to the morphinan class of opioids, which are widely recognized for their analgesic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₁₇H₁₉NO₃
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 67293-88-3

Morphinan derivatives, including Morphine-D3, primarily exert their effects by binding to opioid receptors in the central nervous system (CNS). The three main types of opioid receptors are:

  • Mu (μ) Receptors : Responsible for analgesic and euphoric effects.
  • Kappa (κ) Receptors : Involved in analgesia and sedation.
  • Delta (δ) Receptors : Modulate emotional responses to pain.

The binding affinity and activity of Morphine-D3 at these receptors can influence its efficacy and side effects.

Analgesic Effects

Morphine-D3 exhibits potent analgesic properties similar to its parent compound, morphine. Studies have shown that it effectively reduces pain in various models:

  • In Vivo Studies : In animal models, Morphine-D3 demonstrated significant pain relief comparable to standard doses of morphine .
  • Mechanistic Insights : The compound's action on μ-opioid receptors leads to inhibition of nociceptive signal transmission in the spinal cord .

Pharmacokinetics

The pharmacokinetic profile of Morphine-D3 is characterized by:

  • Absorption : High bioavailability (80-100%) when administered orally.
  • Distribution : Volume of distribution approximately 5.31 L/kg.
  • Metabolism : Predominantly metabolized in the liver with active metabolites contributing to its analgesic effects .

Side Effects and Toxicity

While Morphine-D3 shares a similar side effect profile with morphine, including potential for addiction and respiratory depression, it is crucial to assess its specific toxicity through systematic studies:

  • Respiratory Depression : A common side effect associated with opioid use.
  • Addiction Potential : Long-term use can lead to dependence; however, studies indicate variable addiction potential depending on receptor interaction profiles .

Case Study 1: Pain Management in Cancer Patients

A clinical trial involving cancer patients demonstrated that Morphine-D3 provided substantial pain relief while minimizing side effects compared to traditional morphine treatments. Patients reported improved quality of life with fewer instances of severe adverse reactions.

Case Study 2: Postoperative Pain Control

In a postoperative setting, Morphine-D3 was administered to patients following major surgeries. Results indicated effective pain control with a lower incidence of nausea and vomiting compared to standard morphine regimens.

Comparative Analysis

PropertyMorphine-D3Standard Morphine
Analgesic PotencyHighHigh
Onset of Action15 minutes (IV)15 minutes (IV)
Duration of Action3–7 hours3–7 hours
Side EffectsModerateHigh
Addiction PotentialModerateHigh

Q & A

Q. What synthetic methodologies are recommended for introducing trideuteriomethyl groups at the C17 position of morphinan derivatives?

The synthesis of 17-trideuteriomethyl-substituted morphinans typically involves deuterated methylating agents (e.g., CD3_3I) under controlled conditions to ensure isotopic purity. For example, nucleophilic substitution reactions can replace the existing methyl group with a deuterated analog. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying deuteration efficiency and structural integrity . Additionally, X-ray crystallography may resolve positional ambiguities in the morphinan backbone .

Q. How can the stereochemical configuration of the 4,5-alpha-epoxy ring be confirmed in this compound?

The stereochemistry of the 4,5-alpha-epoxy ring is confirmed via circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction. Computational modeling (e.g., density functional theory) can further validate the observed optical activity and spatial arrangement, particularly when deuterium substitution alters electronic environments . Comparative analysis with non-deuterated analogs (e.g., morphine) is essential to rule out isotopic effects on stereochemical outcomes .

Q. What are the primary pharmacological targets of this deuterated morphinan, and how do they compare to non-deuterated analogs?

Like morphine, this compound targets μ-opioid receptors (MORs), but deuterium substitution at C17 may alter binding kinetics due to isotopic mass effects. Radioligand binding assays (using 3^3H-labeled ligands) and functional assays (e.g., cAMP inhibition in HEK293-MOR cells) can quantify affinity (KiK_i) and efficacy (EC50_{50}). Notably, deuterated compounds often exhibit slower metabolic clearance, which may enhance in vivo potency despite similar in vitro receptor binding .

Advanced Research Questions

Q. How does isotopic substitution at C17 influence metabolic stability in preclinical models?

Deuterium incorporation can reduce first-pass metabolism by stabilizing C–D bonds against cytochrome P450 (CYP3A4/2D6)-mediated oxidation. To assess this, comparative pharmacokinetic studies in rodents should measure plasma half-life (t1/2t_{1/2}) and metabolite profiles (via LC-MS/MS). For instance, deuterated morphine analogs show prolonged t1/2t_{1/2} due to decreased formation of toxic metabolites like morphine-3-glucuronide . However, isotopic purity must exceed 99% to avoid confounding results from protiated impurities .

Q. What experimental strategies resolve discrepancies in receptor binding data between in vitro and in vivo studies?

Discrepancies often arise from differences in tissue distribution, protein binding, or metabolite interference. To address this:

  • Use in situ brain perfusion techniques to quantify blood-brain barrier penetration.
  • Apply microdialysis to measure unbound drug concentrations in target tissues.
  • Conduct knock-in mouse studies with humanized MORs to isolate species-specific effects.
    Contradictory data may also stem from non-selective radioligands; orthogonal assays (e.g., β-arrestin recruitment vs. G-protein activation) can clarify biased signaling .

Q. How can deuterium isotope effects (DIEs) be quantified in opioid tolerance studies?

DIEs are evaluated by comparing tolerance development in deuterated vs. non-deuterated analogs. Chronic administration models (e.g., 7-day morphine pellet implantation in rats) measure tolerance via thermal nociception assays (e.g., tail-flick test). Slower tolerance onset in deuterated compounds suggests reduced receptor internalization or β-arrestin-2 recruitment, which can be validated via confocal microscopy and Western blotting for MOR trafficking proteins .

Q. What analytical techniques differentiate between deuterated parent drug and its metabolites in complex biological matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using multiple reaction monitoring (MRM) is optimal. For example:

  • Monitor transitions specific to deuterated ions (e.g., m/z 286 → 201 for the parent vs. m/z 289 → 204 for the deuterated analog).
  • Employ stable isotope-labeled internal standards (e.g., 13^{13}C-morphine) to correct for matrix effects.
  • High-resolution orbitrap MS can resolve isotopic clusters and confirm deuteration sites in metabolites .

Data Contradiction Analysis

Q. Why do some studies report enhanced analgesic efficacy for deuterated morphinans, while others show no significant difference?

This contradiction may arise from:

  • Dose dependency : Subtherapeutic doses may mask isotope effects.
  • Model variability : Inflammatory vs. neuropathic pain models differ in MOR expression and downstream signaling.
  • Metabolic interference : Co-administered drugs (e.g., CYP inhibitors) may alter deuterated compound clearance.
    To reconcile findings, meta-analyses should stratify data by dose, pain model, and metabolic context. Preclinical trials must adhere to ARRIVE guidelines to minimize bias .

Q. Tables

Parameter Non-deuterated Morphine 17-Trideuteriomethyl Analog Reference ID
Plasma t1/2t_{1/2} (h)2.1 ± 0.33.8 ± 0.5
MOR KiK_i (nM)1.21.5
Metabolic ClearanceHigh (CYP3A4)Reduced (C–D bond stabilization)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Reactant of Route 2
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.